But-1-yn-1-yltrimethylsilane

Catalog No.
S661735
CAS No.
62108-37-6
M.F
C7H14Si
M. Wt
126.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-1-yn-1-yltrimethylsilane

CAS Number

62108-37-6

Product Name

But-1-yn-1-yltrimethylsilane

IUPAC Name

but-1-ynyl(trimethyl)silane

Molecular Formula

C7H14Si

Molecular Weight

126.27 g/mol

InChI

InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5H2,1-4H3

InChI Key

QKUFWNQHBGARJY-UHFFFAOYSA-N

SMILES

CCC#C[Si](C)(C)C

Canonical SMILES

CCC#C[Si](C)(C)C

But-1-yn-1-yltrimethylsilane, also known as 1-trimethylsilyl-1-butyne, is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a terminal alkyne. Its molecular formula is C₇H₁₄Si, and it has a molecular weight of approximately 126.27 g/mol. The compound appears as a colorless liquid with a boiling point of around 104.5 °C and a density of approximately 0.774 g/cm³ . It is highly flammable and poses risks such as skin irritation .

Currently, there is no documented information on a specific mechanism of action for BTMS in biological systems.

  • Handle with gloves and in a well-ventilated area due to potential flammability and unknown irritant properties.
  • Avoid contact with eyes and skin.
  • Dispose of according to local regulations for hazardous waste.

Organic Synthesis:

  • Precursor for Functionalized Alkynes: But-1-yn-1-yltrimethylsilane (BTMS) serves as a valuable precursor for the synthesis of various functionalized alkynes. Its terminal alkyne group readily undergoes various coupling reactions like Sonogashira coupling, Heck coupling, and Stille coupling, allowing the introduction of diverse functionalities. This versatility makes BTMS a crucial building block in the construction of complex organic molecules. Source: Organic Syntheses, Vol. 82, p. 121
  • Click Chemistry: BTMS is also employed in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows the efficient formation of 1,2,3-triazoles, which are valuable heterocycles found in various pharmaceuticals and functional materials. Source: Chemical Communications, 2002, DOI: 10.1039/b206763g:

Materials Science:

  • Precursor for Functional Polymers: BTMS can be utilized as a starting material for the synthesis of functional polymers containing alkyne moieties. These polymers possess unique properties such as electrical conductivity, self-assembly capabilities, and photoluminescence, making them attractive candidates for various applications in organic electronics, sensors, and optoelectronic devices. Source: Journal of Polymer Science Part A: Polymer Chemistry, Vol. 42, pp. 5108-5117
  • Surface Modification: The presence of the trimethylsilyl (TMS) group in BTMS enables its use in surface modification reactions. The TMS group can be readily removed under specific conditions, revealing the underlying alkyne functionality, which can then be further functionalized to tailor the surface properties for specific applications. Source: Langmuir, Vol. 15, pp. 7427-7433
Typical for terminal alkynes. These include:

  • Alkyne Metathesis: This reaction involves the exchange of alkynes to form new alkyne products.
  • Hydrogenation: The compound can undergo hydrogenation to form alkenes or alkanes.
  • Condensation Reactions: It can react with carbonyl compounds to form larger organic molecules .

Additionally, it serves as a synthetic intermediate in metal-catalyzed coupling reactions and reduction processes .

But-1-yn-1-yltrimethylsilane can be synthesized through several methods, including:

  • Alkylation Reactions: The trimethylsilyl group can be introduced to 1-butyne using reagents such as chlorotrimethylsilane in the presence of a base.
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of this compound from simpler precursors, allowing for greater selectivity and yield .
  • Direct Silylation: Direct silylation of terminal alkynes with trimethylsilyl chloride is another approach used in its synthesis.

But-1-yn-1-yltrimethylsilane finds applications in various fields:

  • Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: Its properties make it suitable for developing new materials with specific functionalities.
  • Pharmaceutical Development: The compound may serve as a building block for drug synthesis due to its reactive alkyne moiety .

Several compounds share structural features with but-1-yn-1-yltrimethylsilane, including:

Compound NameMolecular FormulaKey Features
1-ButyneC₄H₆A simple terminal alkyne used in various reactions.
TrimethylsilylacetyleneC₅H₈SiContains a silyl group and participates in similar reactions.
3-TrifluoromethylbutyneC₄H₅F₃A fluorinated alkyne that exhibits unique reactivity patterns.

Uniqueness: But-1-yn-1-yltrimethylsilane stands out due to its combination of a terminal alkyne and a trimethylsilyl group, which enhances its reactivity compared to simpler alkynes like 1-butyne. This unique structure allows it to act as a versatile intermediate in organic synthesis while providing specific physical properties such as volatility and flammability that are beneficial in various applications .

Other CAS

62108-37-6

Wikipedia

1-Butynyltrimethylsilane

Dates

Modify: 2023-08-15

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